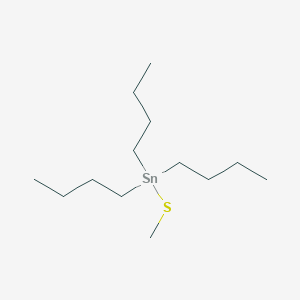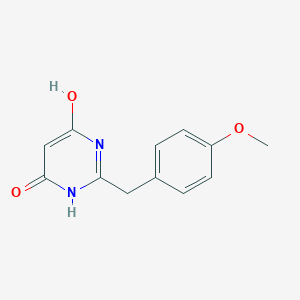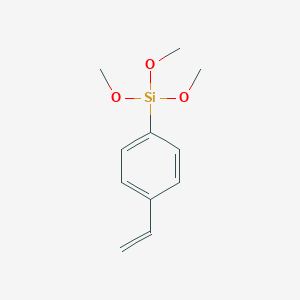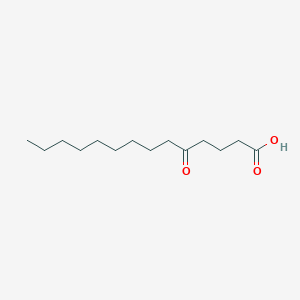
5-Oxomyristic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxomyristic acid is a fatty acid derivative that has attracted significant attention in scientific research due to its potential applications in various fields. This compound is synthesized by the oxidation of myristic acid, a saturated fatty acid commonly found in animal and plant fats. The resulting product, 5-oxomyristic acid, has been shown to exhibit interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
The unique properties of 5-oxomyristic acid have made it a popular compound in scientific research. Its applications range from biochemistry to pharmacology. One of the most promising applications of 5-oxomyristic acid is its potential as a modulator of mitochondrial function. Recent studies have shown that this compound can enhance mitochondrial respiration and improve energy metabolism in cells. This makes it a promising candidate for the treatment of mitochondrial dysfunction-related diseases such as Parkinson's and Alzheimer's.
Wirkmechanismus
The mechanism of action of 5-oxomyristic acid is not yet fully understood. However, it is believed that this compound interacts with various enzymes and proteins involved in mitochondrial function. It has been shown to increase the activity of complex I and II of the mitochondrial electron transport chain, leading to an increase in ATP production. Additionally, 5-oxomyristic acid has been shown to upregulate the expression of genes involved in mitochondrial biogenesis, leading to an increase in mitochondrial content.
Biochemische Und Physiologische Effekte
Studies have shown that 5-oxomyristic acid has several biochemical and physiological effects. In vitro studies have shown that this compound can increase the activity of mitochondrial enzymes, leading to an increase in ATP production. Additionally, 5-oxomyristic acid has been shown to enhance glucose uptake and utilization in cells, leading to improved energy metabolism. In vivo studies have shown that this compound can improve exercise performance and reduce fatigue in mice.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-oxomyristic acid is its ease of synthesis and high purity. This makes it a readily available and cost-effective compound for research purposes. Additionally, this compound has been shown to exhibit interesting biochemical and physiological effects, making it a promising candidate for further investigation. However, one of the limitations of 5-oxomyristic acid is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-oxomyristic acid. One area of interest is its potential as a therapeutic agent for mitochondrial dysfunction-related diseases. Further studies are needed to determine the efficacy and safety of this compound in animal models and humans. Additionally, more research is needed to fully understand the mechanism of action of 5-oxomyristic acid and its interactions with various enzymes and proteins involved in mitochondrial function. Finally, the development of novel methods for the synthesis and purification of 5-oxomyristic acid could further facilitate its use in scientific research.
Synthesemethoden
The synthesis of 5-oxomyristic acid involves the oxidation of myristic acid using various oxidizing agents such as potassium permanganate, chromium trioxide, or sodium hypochlorite. The reaction typically occurs under mild conditions and yields high purity product. The reaction mechanism involves the oxidation of the terminal methyl group of myristic acid to a carboxylic acid group, followed by further oxidation to a ketone group. The resulting product, 5-oxomyristic acid, can be purified through various methods such as column chromatography or recrystallization.
Eigenschaften
CAS-Nummer |
16424-31-0 |
|---|---|
Produktname |
5-Oxomyristic acid |
Molekularformel |
C14H26O3 |
Molekulargewicht |
242.35 g/mol |
IUPAC-Name |
5-oxotetradecanoic acid |
InChI |
InChI=1S/C14H26O3/c1-2-3-4-5-6-7-8-10-13(15)11-9-12-14(16)17/h2-12H2,1H3,(H,16,17) |
InChI-Schlüssel |
KGKVVLCMDWQMOR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)CCCC(=O)O |
Kanonische SMILES |
CCCCCCCCCC(=O)CCCC(=O)O |
Andere CAS-Nummern |
16424-31-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



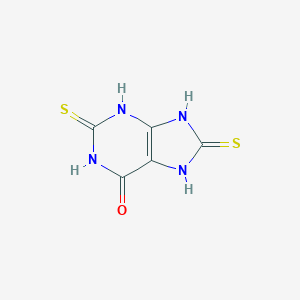
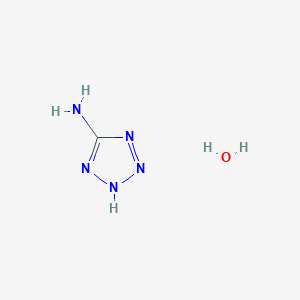
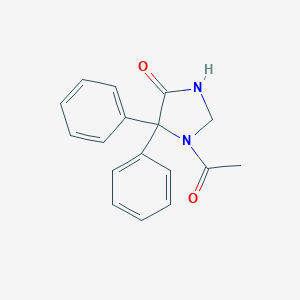
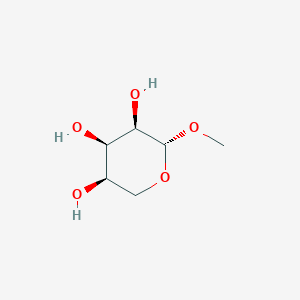
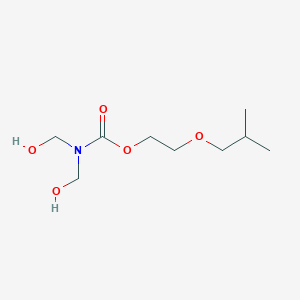
![4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B96513.png)
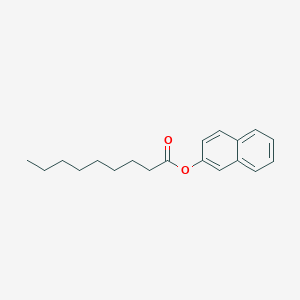
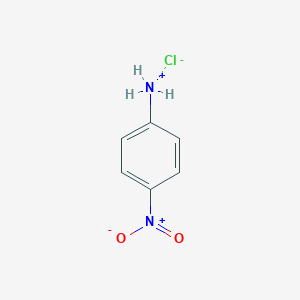
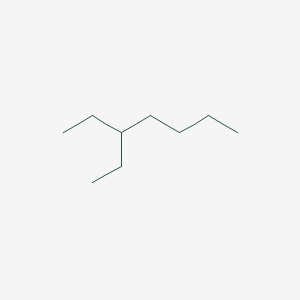
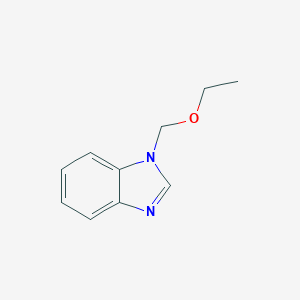
![Pyridine, 2-[(tert-butylthio)methyl]-6-methyl-](/img/structure/B96523.png)
